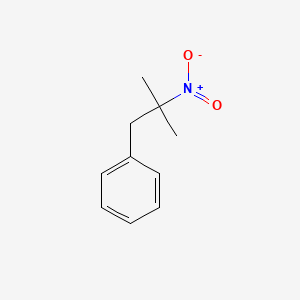

2-Methyl-2-nitro-1-phenylpropane

Description

Context within Organic Nitro Compounds and Phenylpropane Derivatives Research

The study of 2-Methyl-2-nitro-1-phenylpropane is situated within the broader fields of organic nitro compounds and phenylpropane derivatives. Organic nitro compounds are characterized by the presence of one or more nitro functional groups (—NO₂). wikipedia.org This group is strongly electron-withdrawing, a property that significantly influences the reactivity of the molecule. wikipedia.orgfiveable.me For instance, the carbon-hydrogen bonds on the carbon atom adjacent (alpha) to the nitro group can become acidic. wikipedia.org

Phenylpropane derivatives are a large class of organic compounds that are found widely in nature, particularly as secondary metabolites in plants. altmeyers.org They are characterized by a six-carbon aromatic phenyl group attached to a three-carbon propane (B168953) chain and are synthesized via the shikimic acid pathway. altmeyers.orgwikipedia.org This family includes a vast array of substances such as lignols, flavonoids, and coumarins. wikipedia.org

This compound combines a tertiary nitroalkane structure with the phenylpropane framework. This unique combination makes it a subject of interest for understanding how the steric hindrance of the tertiary carbon and the electronic effects of the nitro group modulate the properties of the phenylpropane skeleton.

Historical Perspective on the Study of Similar Chemical Architectures

The chemistry of nitro compounds dates back to the 19th century and has evolved alongside the field of organic chemistry itself. nih.gov Initially, research was heavily focused on aromatic nitro compounds, which were vital precursors for dyes and explosives. scispace.comlkouniv.ac.in The synthesis of many well-known explosives like trinitrotoluene (TNT) involves nitration reactions. wikipedia.org In the mid-20th century, research emphasis began to shift towards using nitro compounds as versatile intermediates in organic synthesis. scispace.com

The study of phenylpropane derivatives also has a long history, rooted in natural product chemistry. altmeyers.orgwikipedia.org Early research focused on the isolation and structural elucidation of these compounds from various plant sources. nih.gov Synthetic work on phenylpropane derivatives, such as that published in the 1950s and 1960s, laid the groundwork for creating and modifying these structures in the laboratory. acs.orgacs.org The investigation of compounds like 2-methyl-2-nitropropane (B1294617) provided insights into the behavior of tertiary nitroalkanes, including their synthesis and reactions. orgsyn.org The study of these distinct but related chemical architectures has provided the foundational knowledge for understanding more complex molecules like this compound.

Significance of the Nitro Group in Modern Organic Synthesis

The nitro group is a highly versatile and significant functional group in modern organic synthesis. nih.govscispace.com Its importance stems from its strong electron-withdrawing nature and its ability to be transformed into a wide array of other functional groups. fiveable.mescispace.comfrontiersin.org

Key Roles of the Nitro Group:

Activation of Adjacent Atoms : The nitro group's electron-withdrawing effect acidifies the α-protons, facilitating the formation of a nitronate anion. This anion is a key intermediate in many carbon-carbon bond-forming reactions, such as the nitroaldol (Henry) reaction. wikipedia.orgmdpi.com

Transformation into Other Functional Groups : The nitro group is a synthetic chameleon. Its most important transformation is its reduction to an amine (R-NH₂), which is a cornerstone reaction for producing pharmaceuticals, dyes, and other nitrogen-containing compounds. fiveable.me It can also be converted into carbonyls via the Nef reaction, or participate in other transformations. wikipedia.org

Versatile Building Block : Due to their reactivity, nitroalkanes and nitroalkenes are considered indispensable building blocks for the synthesis of complex molecules, including natural products and pharmaceutically relevant substances. frontiersin.org

Leaving Group Ability : In certain reactions, the nitro group can act as a good leaving group, enabling the formation of carbon-carbon double bonds. nih.gov

The chemistry of nitro compounds continues to be an active area of research, with new methodologies and applications being discovered regularly. nih.govfrontiersin.org This ongoing work underscores the enduring importance of the nitro group as a powerful tool for synthetic chemists. scispace.comfrontiersin.org

Properties of a Structurally Related Compound: 2-Methyl-2-nitropropane

| Property | Value |

|---|---|

| Molecular Formula | (CH3)3CNO2 sigmaaldrich.com |

| CAS Number | 594-70-7 sigmaaldrich.com |

| Molecular Weight | 103.12 g/mol sigmaaldrich.com |

| Boiling Point | 126-127 °C sigmaaldrich.com |

| Density | 0.95 g/mL at 25 °C sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

34405-43-1 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(2-methyl-2-nitropropyl)benzene |

InChI |

InChI=1S/C10H13NO2/c1-10(2,11(12)13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

InChI Key |

OJTKLJUNTHGXRY-UHFFFAOYSA-N |

SMILES |

CC(C)(CC1=CC=CC=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)[N+](=O)[O-] |

Other CAS No. |

34405-43-1 |

Synonyms |

2-methyl-2-nitro-1-phenylpropane |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 2 Nitro 1 Phenylpropane

Direct Synthetic Routes

Direct synthetic routes to 2-Methyl-2-nitro-1-phenylpropane involve the formation of either the C-N bond of the nitro group or a key carbon-carbon bond of the phenylpropane skeleton in the main reaction step.

Nitration Reactions for Construction of the Nitroalkane Moiety

The direct introduction of a nitro group onto the tertiary carbon of the 2-methyl-1-phenylpropane (isobutylbenzene) backbone presents a significant challenge. Standard electrophilic aromatic nitration conditions, typically employing a mixture of concentrated nitric acid and sulfuric acid, result in the nitration of the aromatic ring rather than the aliphatic side chain. libretexts.orgchemguide.co.uk The tert-butyl group, which is structurally similar to the isobutyl group, directs nitration to the para and ortho positions of the benzene (B151609) ring due to steric hindrance and electronic effects. brainly.comstackexchange.comaskfilo.com

To achieve nitration at the tertiary carbon of the isobutyl group, a free-radical nitration would be necessary. However, such reactions often lack selectivity and can lead to a mixture of products, including oxidation and fragmentation of the substrate. There is limited specific literature describing the successful direct nitration of 2-methyl-1-phenylpropane to this compound.

Alkylation Strategies in the Formation of the Phenylpropane Framework

A more viable direct approach involves the C-alkylation of a nitroalkane with a suitable benzyl (B1604629) halide. The reaction of the sodium salt of 2-nitropropane (B154153) with a benzyl halide, such as benzyl bromide, can theoretically yield this compound. However, a significant challenge in the alkylation of nitroalkanes is the competing O-alkylation, which often predominates and leads to the formation of carbonyl compounds.

Recent advancements have focused on overcoming this limitation. For instance, copper-catalyzed thermal redox catalysis has been shown to be effective for the C-benzylation of nitroalkanes. This method utilizes a Cu(I) catalyst, generated in situ, to facilitate the reaction between nitroalkanes and benzyl bromides under mild conditions. This process is believed to proceed via a single electron transfer (SET) mechanism, generating benzylic radicals that then couple with nitronate anions at the carbon atom.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Cu(I)-nacnac complex | NaOSiMe3 | Cyclohexane | 60 | 71 |

This method has demonstrated good yields for the benzylation of secondary nitroalkanes like 2-nitropropane, providing a direct route to constructing the fully substituted carbon center bearing the nitro group.

Formaldehyde-Mediated Reactions with Nitropropane Derivatives

The Henry reaction, or nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org While not a direct synthesis of this compound, it is a crucial step in building the carbon framework. The reaction of 2-nitropropane with formaldehyde, in the presence of a base, yields 2-methyl-2-nitro-1-propanol. This intermediate, however, does not possess the phenyl group.

A variation of this chemistry could involve the reaction of a phenyl-substituted aldehyde with a nitroalkane. For instance, the reaction of benzaldehyde (B42025) with nitroethane can produce 1-phenyl-2-nitropropene (B101151), a precursor for indirect synthesis routes as discussed below. tandfonline.comtandfonline.com Direct synthesis of the target compound via a one-pot, multi-component reaction involving a benzyl derivative, formaldehyde, and a nitroalkane has not been extensively reported and would likely face challenges with selectivity and side reactions.

Indirect Synthetic Pathways via Precursors

Indirect methods involve the synthesis of an unsaturated precursor, typically a nitroalkene, followed by its reduction to the desired saturated nitro compound.

Reduction of Nitroalkenes to Saturated Nitro Compounds

A common and effective indirect route to this compound involves the synthesis of the corresponding nitroalkene, 2-methyl-1-phenyl-2-nitropropene, followed by its selective reduction. The precursor, 2-methyl-1-phenyl-2-nitropropene, can be synthesized via a Henry condensation of benzaldehyde and nitroethane, followed by dehydration. tandfonline.comtandfonline.com

The selective reduction of the carbon-carbon double bond of the nitroalkene without affecting the nitro group is a key transformation. Several methods have been developed for this purpose.

Catalytic hydrogenation is a widely used method for the reduction of nitroalkenes. Various catalysts and reaction conditions can be employed to achieve the selective reduction of the double bond.

| Catalyst | Hydrogen Source | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| Pd/C | H2 | Ethanol | RT, atm pressure | High |

| Raney Nickel | H2 | Ethanol | RT, atm pressure | Good |

| [RhCl2Cp*]2/TsEN | HCOOH/Et3N | Ethyl Acetate (B1210297) | 28 °C | up to 99 |

| Sodium Borohydride (B1222165) | - | Methanol/THF | RT | 62-82 |

| Tri-n-butyltin hydride | - | Aqueous | Microwave, 8-30 min | up to 95 |

Palladium on carbon (Pd/C) and Raney Nickel are common heterogeneous catalysts that can effectively hydrogenate the double bond of nitroalkenes under mild conditions, typically using hydrogen gas at atmospheric or slightly elevated pressures. google.com Transfer hydrogenation methods, using hydrogen donors like formic acid or its salts in the presence of a transition metal catalyst such as rhodium, also provide an efficient and often more selective means of reduction. chemicalbook.com Furthermore, hydride reagents like sodium borohydride can be used, often in mixed solvent systems, to achieve the desired reduction. sci-hub.se More recently, methods using tri-n-butyltin hydride under microwave irradiation in aqueous conditions have been reported to be highly efficient and chemoselective. tandfonline.com These methods provide reliable pathways to saturated nitro compounds like this compound from their nitroalkene precursors.

Metal-mediated Reductions

The reduction of nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis. For a compound like this compound, this conversion is pivotal for accessing the corresponding amine, 2-methyl-1-phenylpropan-2-amine. Various metal-based reagents have been effectively employed for this purpose.

Commonly used metals for the reduction of nitroalkanes include zinc, tin, and iron under acidic conditions. For instance, the use of indium powder in aqueous media has been reported as a novel and simple procedure for the reduction of hydroxylamines to their corresponding amines, a reaction that shares mechanistic similarities with nitro group reductions. researchgate.net This method has demonstrated applicability in one-pot reactions and for the cleavage of N-O bonds in isoxazolidines. researchgate.net A catalytic version of this process has also been developed using a small percentage of indium in the presence of other metals like zinc or aluminum. researchgate.net

Another effective system for the reduction of aromatic nitro compounds is sodium borohydride in the presence of nickelous chloride, which affords primary amines in high yields without significant by-products. researchgate.net This method has also been successfully applied to the reduction of related nitrogen-containing functional groups such as nitroso, azoxy, azo, and hydroxylamino groups to form aniline. researchgate.net

Transformations from Hydroxylamine (B1172632) Derivatives

The synthesis of amines from hydroxylamine derivatives offers an alternative pathway to direct reduction of nitro compounds. This approach often involves the generation of a hydroxylamine intermediate, which is then converted to the desired amine.

Several methods exist for transforming hydroxylamines into amines. nih.gov For example, N,N-disubstituted hydroxylamines can be reduced to the corresponding amines using reagents like Raney Ni or indium metal. researchgate.net Treatment with activated zinc in an acidic medium has also been shown to be effective. researchgate.net

A notable strategy involves the use of electrophilic hydroxylamine-derived reagents for the direct synthesis of unprotected amines. nih.gov This approach, which can be catalyzed by both noble and non-noble transition metals, allows for the introduction of an unprotected amino group into various organic molecules, enhancing step efficiency and atom economy. nih.gov Specific examples include the rhodium-catalyzed synthesis of β-amino acids from hydroxylamine-derived compounds, proceeding through an intramolecular C-H arene amination. nih.gov

Furthermore, a three-step protocol has been described for the transformation of primary amines to N-monoalkylhydroxylamines, which involves selective mono-cyanomethylation, regioselective nitrone formation, and subsequent hydroxylaminolysis. elsevierpure.com While this method describes the reverse transformation, the intermediates and reactions involved are relevant to the broader context of hydroxylamine chemistry.

Henry Reaction (Nitroaldol) and Knoevenagel Condensation Variants for Related Nitroalkenes

The Henry (nitroaldol) reaction is a powerful C-C bond-forming reaction that provides a direct route to β-nitro alcohols, which are versatile precursors to a wide range of compounds, including nitroalkenes and β-amino alcohols. organic-chemistry.orgwikipedia.org This reaction is particularly relevant to the synthesis of precursors for this compound.

Mechanism and Catalysis in Henry Reaction

The Henry reaction is typically base-catalyzed and involves the addition of a nitroalkane to an aldehyde or ketone. organic-chemistry.orgwikipedia.org The mechanism commences with the deprotonation of the nitroalkane at the α-carbon to form a nitronate anion. This nucleophilic nitronate then attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of a β-nitro alkoxide. Subsequent protonation yields the β-nitro alcohol product. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org

A wide array of catalysts can be employed to promote the Henry reaction, including ionic bases like alkali metal hydroxides and alkoxides, as well as nonionic organic amine bases. wikipedia.org In recent years, there has been a significant focus on developing catalytic asymmetric Henry reactions to control the stereochemistry of the newly formed chiral centers. rsc.org This has led to the use of chiral metal catalysts, where the nitro group and carbonyl oxygen coordinate to a metal center bound to a chiral ligand. wikipedia.org Metals such as copper, zinc, cobalt, and magnesium have been successfully utilized in this context. wikipedia.orgmdpi.comresearchgate.net

Stereoselective Control in Nitroaldol Additions

Achieving high levels of stereoselectivity in the Henry reaction, particularly when creating multiple stereocenters, is a significant synthetic challenge. rsc.org The development of enantioselective nitroaldol reactions has been a major area of research.

One of the most effective strategies for inducing enantio- and diastereoselectivity is the use of chiral metal catalysts. wikipedia.org For instance, copper(I) complexes with bis(sulfonamide)-diamine ligands have been shown to be highly diastereo- and enantioselective catalysts for the Henry reaction. organic-chemistry.org Similarly, chiral diamine-Cu(OAc)₂ complexes and copper acetate-bis(oxazoline) systems have proven effective. organic-chemistry.org

The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. For example, some N,N'-dioxide-Cu(I) catalyzed reactions have demonstrated good yields and diastereomeric ratios for the anti-selective Henry reaction of nitroethane with aromatic aldehydes, although these often require low temperatures and long reaction times. rsc.org The development of organocatalysts, such as cinchona alkaloids, has also provided a powerful tool for achieving high enantioselectivity in the Henry reaction with ketones. nih.govmdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to create more environmentally benign processes. This includes the use of biocatalysts and the development of solvent-free or more efficient reactions. tandfonline.comresearchgate.net

Biocatalytic Transformations for Related Chiral Analogs

Biocatalysis offers a powerful and sustainable approach to the synthesis of chiral molecules. tandfonline.com While direct biocatalytic synthesis of this compound is not extensively documented, the synthesis of related chiral analogs provides valuable insights into the potential of this methodology.

For instance, the enantioselective bioreduction of the corresponding ketone, 2-methyl-1-phenylpropan-1-one, to the chiral alcohol (R)-2-methyl-1-phenylpropan-1-ol has been achieved with high yields and excellent enantiomeric excess using whole-cell Lactobacillus paracasei BD101. tandfonline.com This demonstrates the potential for biocatalysts to perform asymmetric reductions on structurally similar substrates.

Solvent-Free and Environmentally Benign Methodologies

The development of solvent-free and environmentally benign synthetic routes to this compound and related γ-nitro ketones has been a key area of focus. These methods not only mitigate the environmental impact but also often lead to improved reaction efficiency, easier product isolation, and reduced costs. Key strategies include the use of solid-supported catalysts, microwave-assisted reactions, and grinding techniques.

Catalysis by Solid Supports

The use of solid supports as catalysts is a cornerstone of green chemistry, facilitating ease of separation and catalyst recycling. For the Michael addition of nitroalkanes to enones, several solid catalysts have demonstrated high efficacy under solvent-free conditions.

Basic Alumina (B75360) and Potassium Carbonate:

Basic alumina (Al₂O₃) and potassium carbonate (K₂CO₃) have emerged as effective and reusable catalysts for the Michael addition. In a solvent-free setting, these solid bases can efficiently promote the reaction between a nitroalkane and an α,β-unsaturated ketone. The reaction proceeds by the deprotonation of the nitroalkane by the basic sites on the catalyst surface, followed by the nucleophilic attack on the enone.

A study on the Michael reaction of various nitroalkanes and Michael acceptors using potassium carbonate under solventless conditions demonstrated high to excellent yields of the adducts. researchgate.net While specific data for this compound was not provided, the general applicability of this method is highly promising. For instance, the reaction of nitromethane (B149229) with chalcone (B49325), a structurally related α,β-unsaturated ketone, catalyzed by potassium carbonate under microwave irradiation, proceeds efficiently. ias.ac.in

Silica (B1680970) Gel:

Microwave-Assisted Synthesis

Microwave irradiation has been established as a powerful tool in green synthesis, often leading to dramatic reductions in reaction times and improved yields. In the context of the Michael addition, microwave-assisted solvent-free reactions have been shown to be highly effective.

The reaction of active methylene (B1212753) compounds with α,β-unsaturated ketones on a potassium carbonate surface under microwave irradiation has been reported to give Michael adducts in high yields and with significantly reduced reaction times compared to conventional heating. ias.ac.in For example, the microwave-mediated solvent-free Michael addition of diethyl malonate to chalcone on activated potassium carbonate resulted in a 95% yield in just 7 minutes. ias.ac.in This methodology can be extrapolated to the synthesis of this compound.

| Michael Acceptor | Michael Donor | Catalyst | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Chalcone | Diethyl malonate | K₂CO₃ | 450 | 7 | 95 |

| Chalcone | Ethyl benzoylacetate | K₂CO₃ | 450 | 8 | 92 |

| Phenyl vinyl ketone | Diethyl malonate | K₂CO₃ | 450 | 10 | 95 |

Grinding Technique (Mechanochemistry)

A particularly attractive and environmentally benign approach is the use of grinding or mechanochemistry, which involves conducting reactions in the solid state by grinding the reactants together, often without any solvent. This method is highly efficient, simple to perform, and minimizes waste.

Research has shown that the Michael addition of 1,3-dicarbonyl compounds to β-nitroalkenes can proceed in good to excellent yields under catalyst- and solvent-free conditions using a simple grinding method. beilstein-journals.orgnih.gov In some cases, the addition of an abrasive solid like quartz sand can further promote the reaction. beilstein-journals.org This technique has been successfully applied to the synthesis of chalcones by grinding an aldehyde and a ketone with a solid base like sodium hydroxide, achieving high yields in a matter of minutes. rsc.orggkyj-aes-20963246.comndl.gov.in The applicability of this method to the synthesis of this compound from 2-nitropropane and benzalacetone is therefore highly probable and represents a very green synthetic route.

| Reactant 1 | Reactant 2 | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| β-Nitrostyrene | 1,3-Cyclopentanedione | Grinding, catalyst-free | 10 min grinding, 10 min standing | ~100 | beilstein-journals.org |

| Benzaldehyde | Acetophenone | Grinding with solid NaOH | 10 min | High | rsc.org |

| Piperanal | Substituted Acetophenones | Grinding with solid NaOH | Not specified | High | ndl.gov.in |

Chemical Reactivity and Reaction Mechanisms of 2 Methyl 2 Nitro 1 Phenylpropane

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly influences the chemical properties of the molecule. numberanalytics.com This characteristic is central to its reactivity, particularly in reduction reactions and in the stabilization of a negative charge on the adjacent carbon atom.

Reductive Transformations to Amine Functionality.numberanalytics.comnumberanalytics.comwikipedia.orgyoutube.com

The reduction of the nitro group in 2-methyl-2-nitro-1-phenylpropane to a primary amine, 2-methyl-1-phenylpropan-2-amine, is a key transformation. This can be achieved through various reductive methods, including catalytic hydrogenation and chemical reduction using various reagents. numberanalytics.commasterorganicchemistry.com

The reduction of a nitro group to an amine is a stepwise process that proceeds through several intermediates. The initial step involves the reduction of the nitro group to a nitroso group. This is followed by further reduction to a hydroxylamine (B1172632) intermediate. researchgate.net Finally, the hydroxylamine is reduced to the corresponding primary amine. mdpi.com

In some cases, the hydroxylamine intermediate can be a significant product, especially under specific reaction conditions or with certain reducing agents. For instance, the oxidation of N-hydroxyphentermine, a related compound, can lead to the formation of this compound. annualreviews.org This highlights the reversible nature of these redox processes under certain biological or chemical conditions. The oxidation of N-hydroxyphentermine to this compound has been observed in liver microsomes. annualreviews.org The mechanism is thought to involve superoxide, which oxidizes the hydroxylamine to a nitroso intermediate, and then further to the nitro compound. annualreviews.org

A variety of reducing agents and catalysts can be employed for the reduction of nitroalkanes.

Catalytic Hydrogenation: This is a widely used method for reducing nitro groups. masterorganicchemistry.com Catalysts such as palladium, platinum, or Raney nickel are commonly used in conjunction with hydrogen gas. masterorganicchemistry.comrsc.orgrsc.org The reaction involves the adsorption of the nitro compound onto the catalyst surface, followed by the transfer of hydrogen atoms to the nitro group. numberanalytics.com Catalytic transfer hydrogenation, using hydrogen donors like cyclohexene (B86901) or ammonium (B1175870) formate (B1220265) with a palladium catalyst, is also an effective method. thieme-connect.de

Metal-Based Reducing Agents: Metals like iron, tin, and zinc in the presence of an acid (e.g., hydrochloric acid) are effective for reducing nitro groups. masterorganicchemistry.com Tin(II) chloride offers a pH-neutral option for this transformation. masterorganicchemistry.com

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce aromatic nitro compounds, they may lead to other products like azobenzenes. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally a milder reducing agent and typically does not reduce nitro groups on its own. jsynthchem.com However, its reducing power can be enhanced by using it in combination with transition metal complexes, such as Ni(PPh₃)₄, allowing for the reduction of nitro compounds to amines. jsynthchem.com

Electrochemical Reduction: The electrochemical reduction of this compound has been investigated. The highest yield of the corresponding amine was achieved through electrolysis at a specific pH and cathode potential. thieme-connect.de

Table 1: Common Reducing Systems for Nitro Group Reduction

| Reducing Agent/System | Catalyst/Conditions | Product(s) |

| H₂ | Pd/C, PtO₂, or Raney Ni | Primary Amine |

| Fe, Sn, or Zn | HCl | Primary Amine |

| SnCl₂ | Ethanol | Primary Amine |

| LiAlH₄ | Ether | Azobenzene (for aromatic nitros) |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | Primary Amine |

| Electrolysis | Mercury cathode, specific pH | Primary Amine |

Nef Reaction and Conversion to Carbonyl Compounds.wikipedia.orgthieme-connect.de

The Nef reaction is a classic method for converting a primary or secondary nitroalkane into an aldehyde or a ketone, respectively. wikipedia.orgwikiwand.com This reaction proceeds via the formation of a nitronate salt, which is then hydrolyzed under acidic conditions. numberanalytics.comorganic-chemistry.org For this compound, which is a secondary nitroalkane, the Nef reaction would yield a ketone.

The mechanism begins with the deprotonation of the α-carbon to form a nitronate salt. organic-chemistry.org This salt is then protonated in a strongly acidic medium to form a nitronic acid. wikipedia.orgyoutube.com Further protonation leads to an iminium ion intermediate, which is then attacked by water. wikipedia.org A series of steps involving proton transfer and elimination of nitroxyl (B88944) (which decomposes to nitrous oxide) ultimately affords the carbonyl compound. wikipedia.org It is important to note that the formation of the nitronate salt requires the presence of an α-hydrogen, making this reaction inapplicable to tertiary nitro compounds. wikipedia.orgwikiwand.com

Reactions Involving Nitronate Anions

The acidity of the α-hydrogen in nitroalkanes allows for the formation of nitronate anions, which are versatile intermediates in organic synthesis. wikipedia.org

The α-carbon of a nitroalkane is acidic due to the strong electron-withdrawing nature of the nitro group. siue.edu Deprotonation by a base leads to the formation of a nitronate anion, which is a resonance-stabilized carbanion. wikipedia.org The negative charge is delocalized between the α-carbon and the oxygen atoms of the nitro group. wikipedia.org

The stability of this carbanion is influenced by several factors, including the inductive effect and resonance. dalalinstitute.comunacademy.com Electron-withdrawing groups, such as the nitro group itself, stabilize the negative charge. siue.edu The stability of carbanions generally follows the order of methyl > primary > secondary > tertiary, as alkyl groups are electron-donating and destabilize the negative charge. inflibnet.ac.in The hybridization of the carbon atom also plays a role, with greater s-character leading to increased stability. dalalinstitute.com

Nitronate anions can act as nucleophiles in various reactions, such as the Michael addition, where they add to α,β-unsaturated carbonyl compounds. youtube.com This reactivity, coupled with the subsequent conversion of the nitro group via the Nef reaction, provides a powerful strategy for the synthesis of 1,4-dicarbonyl compounds. youtube.com

Nucleophilic Additions (e.g., Michael Additions)

The classical Michael addition is a conjugate addition of a nucleophile, often a resonance-stabilized carbanion, to an α,β-unsaturated carbonyl compound or other electron-withdrawing olefin (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com The reaction is initiated by a base, which deprotonates a carbon alpha to an electron-withdrawing group on the Michael donor, generating the nucleophilic carbanion. wikipedia.orgsctunisie.org

A critical structural feature of this compound is the absence of a hydrogen atom on the carbon adjacent (alpha) to the nitro group. This tertiary nitroalkane cannot be deprotonated at the α-position to form the corresponding nitronate anion, which is the necessary nucleophile for a Michael reaction. Consequently, This compound is incapable of acting as a Michael donor under standard basic conditions.

In contrast, its structural analogs that possess α-hydrogens, such as 2-nitro-1-phenylpropane (B94631) or nitropropane, readily participate in Michael additions. wikipedia.orgnih.gov For these compounds, a base can abstract the acidic α-proton to form a nitronate ion. This ion then acts as a potent nucleophile, adding to Michael acceptors like α,β-unsaturated ketones, esters, and nitriles. sctunisie.orgorganic-chemistry.org For example, nitropropane can effectively add to acrylonitrile (B1666552) or methyl vinyl ketone in the presence of a suitable base. wikipedia.orgsctunisie.org The efficiency and selectivity of such reactions can be influenced by the reaction medium, with biphasic systems sometimes offering improved yields by minimizing side reactions. sctunisie.org

The development of asymmetric Michael additions using chiral organocatalysts has enabled the synthesis of optically active products. rsc.org These catalysts, such as chiral pyrrolidine (B122466) derivatives or bifunctional thioureas, activate the reaction partners and control the stereochemical outcome of the C-C bond formation. rsc.org

Alkylation Reactions of Nitronates

The alkylation of nitroalkanes is a fundamental carbon-carbon bond-forming reaction that proceeds via the corresponding nitronate anion. Similar to the prerequisite for Michael additions, this reaction requires the presence of at least one acidic α-hydrogen to enable the initial deprotonation and formation of the nitronate.

Given that this compound has a tertiary nitro group (a carbon with no attached hydrogens), it cannot form a nitronate anion through simple deprotonation. Therefore, it cannot undergo direct alkylation via the classical nitronate alkylation pathway.

For analogous primary and secondary nitroalkanes, such as 2-nitro-1-phenylpropane, the formation of a nitronate anion with a base is feasible. However, the subsequent alkylation of these nitronates is often complicated by the bidentate nature of the nitronate anion, which can lead to competing O-alkylation alongside the desired C-alkylation. researchgate.net The regioselectivity of the reaction is influenced by factors including the solvent, the counter-ion, and the nature of the alkylating agent.

Modern synthetic methods have been developed to address these challenges. For instance, palladium-catalyzed allylation of nitronates provides a route for selective C-C bond formation. researchgate.net Another advanced approach is the oxidative coupling of pre-formed silyl (B83357) nitronates with enamine intermediates, which enables the enantioselective α-nitroalkylation of aldehydes and ketones. nih.gov This organocatalytic method generates β-nitro carbonyl compounds with high stereocontrol, demonstrating a sophisticated way to achieve alkylation of nitronate-like species. nih.gov

Reactivity of the Phenyl Substituent

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of the reaction are governed by the electronic properties of the substituents on the aromatic ring. msu.edumsu.edu Substituents influence the reaction by either donating or withdrawing electron density, thereby activating or deactivating the ring towards electrophilic attack. msu.edu

In this compound, the phenyl ring is attached to a 2-methyl-2-nitropropyl group (-CH₂-C(CH₃)(NO₂)). The theoretical reactivity of the phenyl ring is determined by the combined inductive and resonance effects of this substituent.

From a theoretical standpoint, the substituent can be analyzed in two parts:

The Alkyl Framework (-CH₂-C(CH₃)-): Alkyl groups are generally considered electron-donating through an inductive effect and hyperconjugation. This effect tends to activate the benzene ring, making it more nucleophilic and directing incoming electrophiles to the ortho and para positions.

The Nitro Group (-NO₂): The nitro group is a very strong electron-withdrawing group due to both induction and resonance.

The net effect of the entire 2-methyl-2-nitropropyl substituent is strongly deactivating due to the powerful inductive pull of the remote nitro group. This electron withdrawal reduces the electron density of the phenyl ring, making it less susceptible to attack by electrophiles compared to benzene. msu.eduijrti.org Computational studies on nitrobenzene (B124822) confirm that the nitro group deactivates the ring and directs substitution to the meta position, as this avoids placing the positive charge of the arenium ion intermediate adjacent to the already electron-deficient carbon bearing the substituent. ijrti.org While the alkyl portion of the substituent is activating, its effect is overwhelmed by the deactivating nitro group. Therefore, electrophilic aromatic substitution on this compound is predicted to be slow and would theoretically favor substitution at the meta position.

The oxidation of the phenyl group in substituted aromatic compounds can proceed through various mechanisms, often involving the formation of radical cations or direct attack by an oxidizing agent. Theoretical and computational studies provide insight into the feasibility and potential pathways of these reactions. semanticscholar.orgresearchgate.net

For a molecule like this compound, theoretical studies on the oxidation of substituted benzenes suggest that the primary oxidation pathway for the phenyl ring would be hydroxylation to form phenolic derivatives. tue.nlscilit.com The oxidation potential of the benzene ring is influenced by the nature of its substituents. Electron-donating groups lower the oxidation potential, making the ring easier to oxidize, while electron-withdrawing groups increase it. semanticscholar.org

The 2-methyl-2-nitropropyl group, being strongly electron-withdrawing, would theoretically increase the oxidation potential of the phenyl ring, making it more resistant to oxidation compared to benzene or toluene. Computational models of benzene oxidation often involve species like metal-oxo complexes or other powerful oxidizing agents. researchgate.nettue.nl The reaction mechanism typically involves either an initial single-electron transfer (SET) to form a radical cation or direct electrophilic attack by the oxidant. The resulting intermediates would then be converted to the final oxidized products, such as the corresponding phenols. The regioselectivity of such an oxidation would also be influenced by the directing effects of the substituent.

Stereochemical Aspects of Reactions Involving this compound and Analogs

The compound this compound is achiral as it does not possess any stereogenic centers. However, the study of its structural analogs, particularly those that are chiral, is crucial for understanding stereochemical principles in related systems. A key chiral analog is 2-nitro-1-phenylpropane , which contains a stereocenter at the carbon atom bearing the nitro group. nih.gov

The enantioselective synthesis of chiral nitroalkanes like 2-nitro-1-phenylpropane is an area of significant research interest, as these compounds are versatile intermediates for the preparation of chiral amines and other valuable molecules. acs.orgnih.gov Several catalytic asymmetric methods have been developed to produce these compounds with high enantiopurity.

One prominent method is the asymmetric hydrogenation of nitroolefins. For instance, the precursor 1-phenyl-2-nitropropene (B101151) can be hydrogenated using a chiral catalyst system, such as a rhodium complex with a chiral phosphine (B1218219) ligand, to yield 2-nitro-1-phenylpropane with high enantiomeric excess (ee). chemicalbook.com Transfer hydrogenation using formic acid/triethylamine and a chiral rhodium catalyst has been shown to be highly effective for this transformation. chemicalbook.com

Another powerful strategy is the asymmetric conjugate addition (Michael addition) of nucleophiles to nitroolefins or, conversely, the addition of nitroalkanes to α,β-unsaturated compounds. rsc.org Chiral organocatalysts, including those based on cinchona alkaloids or prolinol derivatives, can facilitate these reactions with excellent diastereo- and enantioselectivity. rsc.org

The asymmetric Henry (nitroaldol) reaction is also a key transformation, coupling nitroalkanes with carbonyl compounds to generate β-nitro alcohols with up to two new stereocenters. rsc.orgmdma.ch For example, the reaction of benzaldehyde (B42025) with nitroethane can be controlled to produce specific stereoisomers of 2-nitro-1-phenyl-1-propanol, which are precursors to important pharmaceutical compounds. mdma.ch

The table below summarizes representative research findings on the enantioselective synthesis of chiral nitroalkane analogs.

| Catalyst/Method | Substrate(s) | Product Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| [RhCl₂Cp*]₂ / TsEN | 1-Phenyl-2-nitropropene | Chiral Nitroalkane | 99% | N/A | Not Specified | chemicalbook.com |

| Rh/Bis(phosphine)-thiourea | β-Amino nitroolefins | Chiral β-Amino Nitroalkane | up to 96% | N/A | up to 96% | acs.orgnih.gov |

| Guanidine-thiourea | Aliphatic Aldehydes + Nitroalkanes | syn-β-Nitro Alcohol | Moderate-Good | High (syn-selective) | High | rsc.org |

| N,N'-Dioxide-Cu(I) | Aromatic Aldehydes + Nitroethane | anti-β-Nitro Alcohol | Good | Moderate-Excellent (anti-selective) | Not Specified | rsc.org |

| Imidazolidinone / CAN | Aldehyde + Silyl Nitronate | β-Nitroaldehyde | High | Silyl-dependent (syn or anti) | High | nih.gov |

Diastereoselective Control in Carbon-Carbon Bond Formation of this compound: An Uncharted Territory in Synthetic Chemistry

Despite the importance of stereochemical control in the synthesis of complex organic molecules, a thorough review of the scientific literature reveals a significant gap in the understanding of the diastereoselective control in carbon-carbon bond forming reactions specifically involving this compound. While the principles of diastereoselectivity are well-established in a myriad of organic reactions, their specific application to this particular nitroalkane remains largely unexplored in published research.

Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of the carbon skeletons of countless pharmaceuticals, natural products, and materials. The spatial arrangement of atoms in these molecules is often critical to their function, making the control of stereochemistry, including diastereoselectivity, a paramount objective for synthetic chemists. Nitroalkanes, in general, are versatile intermediates in organic synthesis, capable of participating in a variety of carbon-carbon bond forming reactions, most notably the Michael addition and the Henry (nitro-aldol) reaction. The nitro group's strong electron-withdrawing nature acidifies the α-proton, facilitating the formation of a nitronate anion which can act as a potent nucleophile.

When a prochiral nucleophile, such as the nitronate derived from a substituted nitroalkane, adds to a prochiral electrophile, the formation of two new stereocenters can result in a pair of diastereomers. The ability to influence the reaction to favor the formation of one diastereomer over the other is known as diastereoselective control. This control is typically achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or by exploiting the inherent steric and electronic properties of the substrates and reagents.

However, a comprehensive search of chemical databases and scholarly articles for studies focusing on the diastereoselectivity of reactions with this compound has not yielded specific experimental data or detailed research findings. There are no published reports detailing the diastereomeric ratios (d.r.) achieved in reactions such as its addition to chiral aldehydes or enones, nor are there investigations into the factors that would govern such stereochemical outcomes.

Consequently, it is not possible to construct a data table of research findings or provide an in-depth analysis of the diastereoselective control in carbon-carbon bond formation for this specific compound. The field remains open for future investigation, and such studies would be valuable in expanding the synthetic utility of this compound and contributing to the broader understanding of stereochemical control in organic reactions.

Spectroscopic and Advanced Analytical Characterization Techniques for 2 Methyl 2 Nitro 1 Phenylpropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 2-methyl-2-nitro-1-phenylpropane. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be established. researchgate.net

The ¹H NMR spectrum of this compound provides crucial information about the different types of protons and their neighboring environments. The symmetry of the molecule influences the number of distinct signals observed. docbrown.info For instance, the two methyl groups attached to the same carbon atom are chemically equivalent and thus produce a single, more intense signal. docbrown.info The protons on the phenyl group typically appear as a complex multiplet in the aromatic region of the spectrum. The methylene (B1212753) protons adjacent to the phenyl group and the methine proton adjacent to the nitro group will also have characteristic chemical shifts and splitting patterns based on their neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ | ~1.6 | Singlet | 6H |

| -CH₂- | ~3.0-3.2 | Doublet | 2H |

| Phenyl-H | ~7.2-7.4 | Multiplet | 5H |

Note: This is a predicted data table. Actual experimental values may vary based on the solvent and instrument used.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. docbrown.infodocbrown.info The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms attached to them. For example, the carbon atom attached to the electron-withdrawing nitro group will be shifted downfield compared to the other aliphatic carbons. The carbon atoms of the phenyl group will appear in the aromatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| -C (CH₃)₂ | ~90 |

| -C H₃ | ~25 |

| -C H₂- | ~45 |

| Phenyl C -ipso | ~135 |

| Phenyl C -ortho, meta, para | ~127-130 |

Note: This is a predicted data table. Actual experimental values may vary based on the solvent and instrument used.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. It would show correlations between the methylene protons and the methine proton, as well as between the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule by observing through-space interactions between protons that are close to each other, even if they are not directly bonded.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern. researchgate.netorgsyn.orgdocbrown.infonist.govyoutube.com

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov In the analysis of this compound, GC can be used to separate the compound from any impurities or byproducts from a synthesis reaction. osha.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum for this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern is a unique fingerprint of the molecule. Common fragmentation pathways for nitroalkanes involve the loss of the nitro group (NO₂) or a nitro radical (•NO₂). youtube.com For this compound, characteristic fragments would likely include the tropylium (B1234903) ion (m/z 91) from the benzyl (B1604629) moiety and fragments resulting from the cleavage of the C-C bonds in the propane (B168953) chain. nih.gov The base peak, the most abundant ion in the spectrum, often corresponds to a particularly stable fragment. docbrown.infodocbrown.infodocbrown.info

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| 179 | [M]⁺ (Molecular Ion) |

| 133 | [M - NO₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Note: This is a predicted data table. The relative intensities of the peaks can vary depending on the ionization method and energy.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. nih.gov This high accuracy allows for the determination of the elemental formula of the molecular ion and its fragments. nih.govrsc.org For this compound (C₁₀H₁₃NO₂), HRMS can confirm the molecular formula by matching the experimentally measured accurate mass with the theoretically calculated mass. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby providing unambiguous identification. nih.gov

Fragmentation Analysis and Mechanistic Insights

The mass spectrometric fragmentation of this compound provides critical information for its structural elucidation. While a direct spectrum for this specific compound is not widely published, its fragmentation pattern can be predicted based on the known behavior of related chemical structures, such as nitroalkanes and phenylalkanes. aip.orgnih.govyoutube.com

Upon electron ionization, the molecule is expected to undergo several key fragmentation pathways:

Loss of the Nitro Group: A primary and highly characteristic fragmentation for nitroalkanes is the cleavage of the C-N bond. nih.govnih.gov This can result in the loss of a nitro radical (•NO₂) or a nitrite (B80452) anion (NO₂⁻), leading to a fragment corresponding to the remaining hydrocarbon cation. The loss of the nitro group (mass of 46 amu) from the molecular ion would produce a significant peak. A peak corresponding to the nitronium ion, [NO₂]⁺ at m/z 46, is also a common feature in the mass spectra of nitro compounds. youtube.com

Benzylic Cleavage: The bond between the benzyl carbon and the adjacent carbon is susceptible to cleavage. This would lead to the formation of a stable benzyl cation or, more commonly, the tropylium ion ([C₇H₇]⁺) at m/z 91 through rearrangement. aip.org This is a very common fragmentation pattern for compounds containing a benzyl moiety.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitro group is another probable pathway. For this compound, this would involve the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, or the loss of a benzyl radical (•CH₂C₆H₅) to form the [C(CH₃)₂NO₂]⁺ ion.

McLafferty Rearrangement: Molecules containing a γ-hydrogen relative to a carbonyl or nitro group can undergo a McLafferty rearrangement. wikipedia.org In this case, a hydrogen atom from the phenyl ring could potentially transfer to the nitro group, followed by cleavage of the intervening C-C bond, although this is generally less favored than direct cleavage pathways in aromatic nitroalkanes.

The combination of these pathways would result in a complex mass spectrum with key diagnostic peaks. The molecular ion peak for aliphatic nitro compounds is often of low intensity or entirely absent due to the high instability of the radical cation. youtube.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural components: the nitro group, the aromatic phenyl ring, and the alkane backbone.

Nitro Group (NO₂) Vibrations: The most prominent peaks for a nitroalkane are the asymmetric and symmetric stretching vibrations of the N-O bonds. The asymmetric stretch typically appears as a strong band around 1550 cm⁻¹, while the symmetric stretch is found near 1365 cm⁻¹. orgchemboulder.com

Aromatic Ring Vibrations: The phenyl group gives rise to several characteristic absorptions. These include aromatic C-H stretching vibrations, which appear just above 3000 cm⁻¹ (typically around 3030 cm⁻¹). libretexts.org C=C stretching vibrations within the ring produce a series of peaks in the 1600-1450 cm⁻¹ region. libretexts.org Out-of-plane C-H bending vibrations are also significant and their position (in the 900-690 cm⁻¹ range) can indicate the substitution pattern of the ring.

Alkyl Group Vibrations: The aliphatic parts of the molecule will exhibit C-H stretching vibrations just below 3000 cm⁻¹. Bending vibrations for the methyl (CH₃) and methylene (CH₂) groups are expected in the 1470-1370 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic | C-H Stretch | 3100-3000 | Medium |

| Alkyl (C-H) | Stretch | 3000-2850 | Medium-Strong |

| Nitro (NO₂) | Asymmetric Stretch | ~1550 | Strong |

| Aromatic | C=C Stretch | 1600-1450 | Medium-Variable |

| Alkyl (C-H) | Bend | 1470-1370 | Medium |

| Nitro (NO₂) | Symmetric Stretch | ~1365 | Strong |

| Aromatic | C-H Out-of-Plane Bend | 900-690 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While polar groups like the nitro group are strong in FTIR, less polar bonds often produce strong Raman signals.

Aromatic Ring: The symmetric "ring breathing" vibration of the phenyl ring, typically around 1000 cm⁻¹, gives a particularly strong and sharp signal in Raman spectra. Aromatic C=C and C-H stretching vibrations are also clearly visible.

Nitro Group: The symmetric stretch of the nitro group (~1345 cm⁻¹) is also Raman active and can be a useful diagnostic peak. spectroscopyonline.com The asymmetric stretch is generally weaker in Raman than in FTIR.

Alkyl Frame: The C-C and C-H vibrations of the alkyl backbone will contribute to the spectrum, although they are often less characteristic than the signals from the aromatic and nitro moieties.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic | C-H Stretch | 3100-3000 | Strong |

| Alkyl (C-H) | Stretch | 3000-2850 | Strong |

| Aromatic | C=C Stretch / Ring Modes | 1610-1580 | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~1345 | Medium-Strong |

| Aromatic | Ring Breathing | ~1000 | Very Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is determined by its electronic transitions. The molecule contains two main chromophores: the phenyl group and the nitro group.

Phenyl Group: An unsubstituted benzene (B151609) ring typically shows a strong absorption band (the E2-band) near 204 nm and a weaker, structured band (the B-band) around 255 nm. libretexts.org Alkyl substitution on the benzene ring can cause a slight red shift (bathochromic shift) of these absorptions.

Nitro Group: Aliphatic nitroalkanes exhibit a weak n→π* transition at approximately 270-280 nm. nih.goviu.edu The interaction between the nitro group and the phenyl ring in nitroaromatics leads to more intense charge-transfer bands. For this compound, the insulating -CH₂-C(CH₃)- group separates the nitro group from the phenyl ring's π-system. Therefore, the spectrum is expected to be a superposition of the absorptions of a substituted benzene and a nitroalkane, rather than a conjugated nitroaromatic system. The primary absorptions would be from the phenyl ring, with a weak absorption from the nitro group potentially being obscured.

| Chromophore | Transition | Expected λₘₐₓ (nm) |

|---|---|---|

| Phenyl Ring | π → π* (E2-band) | ~205-215 |

| Phenyl Ring | π → π* (B-band) | ~260-270 |

| Nitro Group | n → π* | ~270-280 |

Chromatographic Methods for Separation and Purification

Column Chromatography

Column chromatography is a standard and effective method for the purification of this compound from reaction mixtures or for the isolation of isomers. slideplayer.comwpmucdn.com

Stationary Phase: Silica (B1680970) gel (SiO₂) is the most common stationary phase for separating moderately polar organic compounds. Its polar surface interacts with polar functional groups, slowing their movement down the column. Alumina (B75360) (Al₂O₃) can also be used.

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A solvent system of low to moderate polarity is typically employed. A mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) allows for the fine-tuning of the eluent strength. For this compound, elution would likely begin with a low percentage of the polar solvent, which could be gradually increased (gradient elution) to elute the compound effectively. Less polar impurities would elute first, followed by the target compound. Highly polar impurities would be retained more strongly on the column. The separation can be monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC).

Preparative Thin Layer Chromatography (TLC)

The methodology for preparative TLC purification of this compound would commence with the selection of an appropriate stationary phase, most commonly silica gel or alumina coated on a glass, plastic, or aluminum plate. youtube.com The choice of stationary phase is critical and depends on the polarity of the target compound and its impurities. For a moderately polar compound like this compound, silica gel is a suitable choice.

A crucial step is the development of an optimal mobile phase or eluent system. This is typically achieved through preliminary analytical TLC experiments using a variety of solvent mixtures with differing polarities. The goal is to find a solvent system that provides good separation between this compound and any byproducts, with the target compound having a retention factor (Rƒ) value ideally between 0.2 and 0.4 to ensure efficient separation and recovery.

Once an appropriate solvent system is identified, the crude sample of this compound is dissolved in a minimal amount of a volatile solvent and applied as a narrow band onto the preparative TLC plate. The plate is then placed in a developing chamber containing the chosen mobile phase. As the solvent front moves up the plate by capillary action, the components of the mixture separate into distinct bands.

After development, the separated bands need to be visualized. Since this compound contains a phenyl group, it is expected to be UV-active, allowing for non-destructive visualization under a UV lamp. The band corresponding to the desired compound is marked.

The final step is the recovery of the purified compound. The marked silica gel band containing this compound is carefully scraped from the plate. The compound is then eluted from the silica gel using a polar solvent in which it is highly soluble. Filtration to remove the silica gel, followed by evaporation of the solvent, yields the purified this compound.

While specific experimental data is not available, the following table provides a hypothetical example of the kind of data that would be generated during the development of a preparative TLC method for this compound.

Hypothetical Preparative TLC Data for this compound

| Parameter | Details |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (8:2, v/v) |

| Sample Application | Applied as a band |

| Development | Ascending |

| Visualization | UV light (254 nm) |

| Hypothetical Rƒ Value | ~0.35 |

| Elution Solvent | Dichloromethane |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Alumina |

| Dichloromethane |

| Ethyl Acetate |

| Hexane |

Theoretical and Computational Chemistry Studies of 2 Methyl 2 Nitro 1 Phenylpropane

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 2-methyl-2-nitro-1-phenylpropane, these methods can map out electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. DFT calculations for nitroalkanes and aromatic nitro compounds typically focus on optimizing the molecular geometry and calculating electronic properties that govern reactivity. nih.govresearchgate.net For this compound, DFT studies would likely be employed to determine bond lengths, bond angles, and dihedral angles of its most stable conformation.

The presence of the electron-withdrawing nitro group (-NO₂) significantly influences the electronic structure of the molecule. This group tends to draw electron density from the adjacent alkyl chain and the phenyl ring, creating a region of lower electron density on the carbon atom to which it is attached. This polarization is a key determinant of the molecule's reactivity. The phenyl group, in turn, can participate in resonance, further distributing charge throughout the aromatic system.

DFT calculations can also provide electrostatic potential maps, which visualize the charge distribution on the molecular surface. For this compound, these maps would likely show a negative potential around the oxygen atoms of the nitro group and a more positive potential around the hydrogen atoms of the phenyl ring and the alkyl chain.

| Property | Predicted Value Range | Significance |

| Dipole Moment | 3.0 - 4.5 D | Indicates the overall polarity of the molecule, arising from the electronegative nitro group. |

| Mulliken Atomic Charges | C-NO₂: +0.1 to +0.3 e | Shows the electron-withdrawing effect of the nitro group, making the adjacent carbon electrophilic. |

| O-NO₂: -0.4 to -0.6 e | Highlights the high electron density on the oxygen atoms of the nitro group. | |

| Phenyl Ring Carbons: Variable | Reflects the complex interplay of inductive and resonance effects. |

Note: The values in this table are hypothetical and based on typical DFT results for similar aromatic nitroalkanes. They serve to illustrate the expected electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nih.govwuxiapptec.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, which is the most electron-rich part of the molecule. The LUMO, conversely, is likely to be centered on the nitro group, which is the most electron-deficient region. This distribution suggests that the phenyl ring would act as the electron donor in reactions with electrophiles, while the nitro group would be the site of nucleophilic attack or reduction. The HOMO-LUMO gap for aromatic nitro compounds typically falls in the range of 4-6 eV, indicating a moderate level of reactivity. researchgate.netresearchgate.net

| Molecular Orbital | Predicted Energy Range (eV) | Primary Localization | Implication for Reactivity |

| HOMO | -8.0 to -9.5 | Phenyl Ring | Site of electrophilic attack. |

| LUMO | -1.5 to -3.0 | Nitro Group | Site of nucleophilic attack and reduction. |

| HOMO-LUMO Gap | 4.0 to 6.0 | Entire Molecule | Indicator of kinetic stability and reactivity. |

Note: The energy values in this table are illustrative and based on typical FMO analyses of related aromatic nitro compounds.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to investigate the mechanisms of chemical reactions, including the identification of intermediates and transition states. A key reaction involving this compound is its formation from the oxidation of N-hydroxyphentermine. nih.gov Experimental studies suggest that this oxidation can proceed via a pathway involving superoxide. nih.gov

A plausible reaction mechanism that could be modeled computationally involves the following steps:

Hydrogen abstraction: Superoxide abstracts a hydrogen atom from the hydroxylamine (B1172632) group of N-hydroxyphentermine, forming a nitroxide radical.

Disproportionation: The nitroxide radical can then disproportionate to yield 2-methyl-2-nitroso-1-phenylpropane and regenerate N-hydroxyphentermine.

Oxidation: The nitroso intermediate is subsequently oxidized to this compound.

Conformational Analysis

Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search of the conformational space. By rotating the key dihedral angles (e.g., the C-C bond connecting the phenyl ring to the propane (B168953) chain, and the C-N bond of the nitro group) and calculating the energy of each resulting structure, a potential energy surface can be generated. The structures corresponding to the minima on this surface represent the stable conformers. It is expected that steric hindrance between the bulky phenyl and nitro groups will play a major role in determining the preferred conformations.

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. github.ioescholarship.orguncw.edu By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts can be predicted. These predictions can aid in the assignment of experimental NMR spectra and can help to distinguish between different isomers or conformers.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, leading to a predicted infrared (IR) spectrum. nih.govarxiv.orgrsc.org For this compound, the characteristic stretching frequencies of the nitro group (typically around 1550 cm⁻¹ for the asymmetric stretch and 1350 cm⁻¹ for the symmetric stretch) would be of particular interest. Comparing the predicted and experimental IR spectra can provide confidence in the calculated molecular structure.

| Spectroscopic Data | Predicted Range | Key Features |

| ¹H NMR (ppm) | Phenyl H: 7.0-7.5 | Aromatic protons in a complex multiplet. |

| CH₂: 2.8-3.2 | Methylene (B1212753) protons adjacent to the phenyl ring. | |

| CH(NO₂): 4.5-5.0 | Methine proton deshielded by the nitro group. | |

| CH₃: 1.5-1.8 | Methyl protons. | |

| ¹³C NMR (ppm) | Phenyl C: 125-140 | Aromatic carbons. |

| C-NO₂: 80-90 | Carbon bearing the nitro group, significantly deshielded. | |

| IR (cm⁻¹) | ~3030 | Aromatic C-H stretch. |

| ~2950 | Aliphatic C-H stretch. | |

| ~1550 | Asymmetric NO₂ stretch. | |

| ~1350 | Symmetric NO₂ stretch. |

Note: These are typical predicted ranges for a molecule with the structure of this compound and are intended for illustrative purposes.

Intermolecular Interactions and Crystal Structure Prediction

The way in which molecules of this compound interact with each other in the solid state determines its crystal structure. These intermolecular interactions are primarily non-covalent and include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O hydrogen bonds between the hydrogen atoms of the phenyl or alkyl groups and the oxygen atoms of the nitro group.

Crystal structure prediction is a computationally intensive field that aims to determine the most stable arrangement of molecules in a crystal lattice. This involves generating a large number of possible crystal packing arrangements and then ranking them based on their calculated lattice energies. While there are no specific crystal structure prediction studies available for this compound, studies on other aromatic nitro compounds have shown that interactions involving the nitro group play a significant role in dictating the crystal packing. mdpi.comnih.gov The interplay between the bulky phenyl group and the polar nitro group would likely lead to a complex and interesting crystal packing arrangement.

Applications in Organic Synthesis and Materials Science

Role as Synthetic Intermediate and Building Block

As a synthetic intermediate, 2-Methyl-2-nitro-1-phenylpropane provides a foundational structure that can be strategically altered. The presence of the nitro group is key to its reactivity, allowing for transformations that replace it with other functional groups, thereby enabling the construction of diverse molecular frameworks.

The transformation of the nitro group into an amine or a carbonyl group represents a fundamental application of this compound in synthesis.

The reduction of the nitro group to an amine is a common and well-established transformation. Various reducing agents can be employed to achieve this, yielding 2-methyl-1-phenylpropan-2-amine. This amine is a valuable building block for the synthesis of more complex molecules, including pharmaceutically active compounds. A patented method describes the synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds, which are crucial for the preparation of β2-adrenergic receptor agonist drugs. google.com

Conversely, the nitro group can be converted into a carbonyl group through the Nef reaction. This reaction typically involves the formation of a nitronate salt by treating the nitroalkane with a base, followed by acid hydrolysis to yield the corresponding ketone. In the case of this compound, this would lead to the formation of 1-phenylpropan-2-one. The Nef reaction is a powerful tool for "umpolung" reactivity, where the carbon atom of the nitro group, which is typically electrophilic, effectively functions as a nucleophilic acyl anion equivalent. chemicalbook.com

Table 1: Transformation of this compound

| Starting Material | Reaction Type | Product |

|---|---|---|

| This compound | Reduction | 2-Methyl-1-phenylpropan-2-amine |

| This compound | Nef Reaction | 1-Phenylpropan-2-one |

While nitroalkenes are widely used in the synthesis of nitrogen-containing heterocycles, the direct application of saturated nitroalkanes like this compound for this purpose is less documented in readily available scientific literature. The general strategy often involves the nitro group participating in cyclization reactions after being transformed or by activating adjacent positions. However, specific examples detailing the use of this compound as a direct precursor for nitrogen heterocycles are not prominently reported.

Nitroalkanes are valuable precursors for constructing dihydroxy ketone frameworks, which are essential for the synthesis of spiroketals. daryatamin.com The synthetic strategy typically involves carbon-carbon bond-forming reactions like the nitroaldol (Henry) reaction and Michael additions, followed by a Nef reaction to unmask the ketone functionality. daryatamin.com This ketone then undergoes acid-catalyzed intramolecular acetalization with two hydroxyl groups within the same molecule to form the spiroketal ring system. daryatamin.com Although this is a general and powerful strategy, specific documented examples of the application of this compound in the synthesis of a particular spiroketal were not found in the surveyed literature.

The synthesis of enantiomerically pure chiral compounds is a significant area of modern organic chemistry. The structure of this compound lends itself to the stereoselective synthesis of chiral carbinols and amines.

For instance, the enantioselective reduction of the corresponding ketone, 1-phenylpropan-2-one (which can be derived from this compound), can lead to the formation of chiral carbinols. Furthermore, traditional chemical methods for synthesizing enantiopure 1-arylpropan-2-amines have involved the stereoselective reduction of prochiral nitroalkenes. researchgate.net Biocatalytic methods, using enzymes like transaminases, have also emerged as powerful tools for the stereoselective synthesis of chiral amines. These enzymes can convert prochiral ketones into enantiomerically pure amines with high efficiency and selectivity. The nitro-Mannich (aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine, is another versatile method for creating vicinal amino-nitro compounds with up to two new chiral centers, which can then be further elaborated. altmeyers.org

Advanced Applications in Specialty Chemicals and Polymers

The potential for this compound to be used in the formulation of specialty chemicals and polymers is an area of interest, though specific applications are not widely documented.

While various phenylpropane derivatives find applications in diverse industries, and nitro compounds can be used as additives in coatings, there is a lack of specific information in the scientific and patent literature detailing the use of this compound in the formulation of specialty polymers and coatings. daryatamin.comresearchgate.net The search for such applications reveals information on related compounds, such as other nitroalkanes or different phenylpropane derivatives, but not on the specific subject compound of this article. Therefore, it can be concluded that the role of this compound in this area is not well-established or is proprietary information not available in the public domain.

Exploration in Electronics and Photonics

The unique chemical and physical properties of nitro compounds, stemming from the strong electron-withdrawing nature of the nitro group, have led to their exploration in the field of functional materials, including those with applications in electronics and photonics. mdpi.com While specific research on this compound in these areas is not extensively documented, the behavior of related nitroaromatic compounds provides a basis for understanding its potential. The diverse reactivity and functional group conversions enabled by the nitro group allow for the construction of a wide array of compounds with versatile electronic structures. mdpi.com This versatility is a key attribute for developing new materials for optical and electronic applications. mdpi.com

The primary exploration of nitro compounds in electronics and photonics often revolves around their use as building blocks for more complex functional molecules. The chemical diversity of the nitro group is instrumental in developing new functional materials like dyes and other optical/electronic materials. mdpi.com

Development of Novel Reagents and Catalysts Using Related Nitro Compounds

The field of organic synthesis is continually advancing through the development of new reagents and catalysts that offer improved efficiency, selectivity, and substrate scope. Nitro compounds are significant in this development, not just as substrates but also as precursors to novel reagents and catalysts. google.com The reduction of nitro compounds is a fundamental transformation that provides access to amines, which are crucial in a vast number of chemical processes and products. acs.orgfrontiersin.org

Recent research has focused on creating highly efficient and selective methods for nitro group reduction. These efforts are driven by the need for synthetic strategies that can tolerate a wide variety of other functional groups within a molecule. acs.org The development of reliable catalytic methodologies for this transformation is particularly important for producing enantiomerically pure amines, which are common in bioactive molecules like alkaloids and pharmaceuticals. acs.org

A variety of catalytic systems have been developed for the reduction of both aromatic and aliphatic nitro compounds. These include:

Hydrogenations: This classic method remains a cornerstone, with ongoing research into new catalysts to improve its performance.

Metal Dissolving and Hydride Transfer Reductions: These methods offer alternative pathways for nitro group reduction.

Catalytic Transfer Hydrogenations: This approach uses a hydrogen donor molecule in conjunction with a catalyst.

Metal-Free Reductions: The development of reduction methods that avoid the use of metals is an area of growing interest. acs.org

The versatility of nitro compounds extends to their use in creating other valuable synthetic intermediates. For instance, the nitro group can be transformed into nitroso or oxime groups, further expanding its synthetic utility. mdpi.com The unique chemical behavior and reactivity of nitro compounds ensure their continued importance in the progress of organic chemistry and material science. mdpi.com

Below is a table summarizing various research findings related to the development of reagents and catalysts using nitro compounds:

| Catalyst/Reagent System | Application | Key Findings |

| Rhodium terpyridine complex | Transfer hydrogenation of nitroarenes | Achieved a high substrate-to-catalyst ratio (S/C) of 2000 and a turnover frequency (TOF) up to 3360 h⁻¹. The water-soluble catalyst could be recycled 15 times without significant loss of activity. researchgate.net |